2-(2-Methylbutan-2-yl)benzoic acid
Description
The Benzoic Acid Scaffold: A Foundational Unit in Organic and Medicinal Chemistry Research
The benzoic acid (BA) scaffold, a simple aromatic carboxylic acid, serves as a fundamental building block in the realms of organic and medicinal chemistry. researchgate.net Its structural motif is prevalent in a wide array of natural products and synthetic molecules, underscoring its importance in drug discovery and materials science. preprints.orgbenthamscience.com The versatility of the BA scaffold allows it to be a starting point for the chemical synthesis of numerous active molecules. researchgate.net
In medicinal chemistry, the BA moiety is found in various therapeutic agents. For instance, it is a key component in drugs like furosemide, a diuretic, and bumetanide, used to treat hypertension. researchgate.netbenthamscience.com It also forms the structural basis for local anesthetics such as benzocaine (B179285) and tetracaine. preprints.org Furthermore, naturally occurring compounds with significant biological activities, including the flavoring agent vanillin (B372448) and the antioxidant gallic acid, feature the benzoic acid structure. researchgate.netpreprints.org The continued research into BA derivatives highlights their potential in developing new therapeutic agents, particularly in the field of oncology. preprints.orgbenthamscience.com
The Unique Influence of Ortho-Substitution on Benzoic Acid Reactivity and Conformation
The introduction of a substituent at the ortho position (the carbon atom adjacent to the carboxyl group) of the benzoic acid ring has a profound and unique impact on the molecule's chemical and physical properties. This phenomenon, known as the "ortho effect," is a combination of steric and electronic influences. wikipedia.orgvedantu.com
A primary consequence of ortho-substitution is a significant increase in the acidity of the benzoic acid derivative. byjus.com This enhanced acidity is largely attributed to a steric effect termed "Steric Inhibition of Resonance" (SIR). vedantu.com The steric hindrance caused by the ortho-substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene (B151609) ring. wikipedia.orgvedantu.com This rotation disrupts the resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the resulting carboxylate anion (-COO⁻) upon deprotonation, making the acid stronger. vedantu.com Generally, ortho-substituted benzoic acids are stronger acids than their meta- and para-isomers, regardless of the electronic nature of the substituent. wikipedia.orgbyjus.com
Significance of 2-(2-Methylbutan-2-yl)benzoic Acid within the Landscape of Bulky Aromatic Carboxylic Acids
This compound, which features a bulky tert-amyl group at the ortho position, is a prime example of a sterically hindered benzoic acid. The tert-amyl group, with its quaternary carbon atom directly attached to the benzene ring, creates significant steric strain. This forces the carboxylic acid group to rotate out of the plane of the aromatic ring, a key feature of the ortho effect.
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure is representative of a class of compounds used to study the principles of steric hindrance. The large size of the 2-methylbutan-2-yl group would be expected to lead to a pronounced steric inhibition of resonance, making it a stronger acid than benzoic acid itself. The study of such molecules is crucial for understanding reaction mechanisms and the physical properties of sterically congested molecules. amanote.comacs.org
The table below provides some basic information on related compounds to contextualize the properties of this compound.
| Property | 4-(2-Methylbutan-2-yl)benzoic acid | (2-Methylbutan-2-yl)benzene |
| Molecular Formula | C12H16O2 | C11H16 |
| CAS Number | 81671-4-4 | 2049-95-8 |
| Synonyms | Not Available | tert-Amylbenzene |
Overview of Current Research Trends Pertaining to ortho-Substituted Benzoic Acids
In the field of medicinal chemistry, ortho-substituted benzoic acids are being investigated as scaffolds for the design of new therapeutic agents. For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and tested as selective inhibitors of human carbonic anhydrase isoforms, some of which are implicated in cancer. tandfonline.com The specific substitution patterns on the benzoic acid ring are crucial for achieving selectivity and potency.
Furthermore, the steric hindrance provided by ortho-substituents is being exploited in synthetic chemistry. For instance, sterically hindered phenanthrenes have been synthesized via acid-catalyzed reactions involving substituted benzoic acid derivatives. rsc.org The steric bulk is also a key factor in the synthesis of complex peptides containing α,α-disubstituted amino acids, where forming amide bonds can be exceptionally challenging. thieme.de These research directions highlight the ongoing importance of understanding and utilizing the properties of ortho-substituted benzoic acids in a variety of chemical disciplines.
An exploration of the synthetic pathways leading to this compound and its analogous structures reveals a variety of chemical strategies. These methods range from the direct introduction of bulky alkyl groups to the regioselective construction of the benzoic acid core through multistep sequences. This article delves into the specific methodologies employed in the synthesis of these complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)10-8-6-5-7-9(10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUJPVTUKBTYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methylbutan 2 Yl Benzoic Acid and Its Precursors
The synthesis of 2-(2-methylbutan-2-yl)benzoic acid, a molecule characterized by a sterically demanding tert-amyl group positioned ortho to a carboxylic acid, presents unique synthetic challenges. The electronic properties of the carboxyl group and the steric hindrance of the tertiary alkyl substituent necessitate carefully designed synthetic routes.
Advanced Structural Elucidation and Solid State Characterization of 2 2 Methylbutan 2 Yl Benzoic Acid
High-Resolution Spectroscopic Analysis for Molecular Structure Determination
High-resolution spectroscopic methods are indispensable for determining the intricate molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques offer insights into the electronic, vibrational, and nuclear environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(2-methylbutan-2-yl)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-substitution, these protons would likely display complex splitting patterns arising from spin-spin coupling. The chemical shift of the carboxylic acid proton is expected to be significantly downfield (δ 10-13 ppm) and may appear as a broad singlet. The signals for the tert-pentyl group would be observed in the upfield aliphatic region. Specifically, the methylene (B1212753) protons (-CH₂-) are expected around δ 1.5-2.0 ppm as a quartet, the adjacent methyl protons (-CH₃) as a triplet around δ 0.8-1.2 ppm, and the two equivalent methyl groups attached to the quaternary carbon as a singlet around δ 1.3-1.5 ppm.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (δ 170-180 ppm). The aromatic carbons would produce a set of signals in the δ 120-150 ppm region. The presence of the bulky tert-pentyl group at the ortho position would influence the chemical shifts of the aromatic carbons due to steric and electronic effects. The quaternary carbon of the tert-pentyl group would appear around δ 35-45 ppm, while the other aliphatic carbons would resonate at higher field strengths.
Advanced 2D NMR Techniques: To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons and between the methylene and methyl protons of the ethyl group within the tert-pentyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the molecule by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the tert-pentyl group and the benzoic acid moiety. For example, correlations between the protons of the tert-pentyl group and the aromatic carbons, as well as the carboxylic carbon, would be expected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 10.0 - 13.0 (s, 1H) | - |
| Aromatic H | 7.2 - 8.1 (m, 4H) | - |
| Methylene H (-CH₂-) | ~1.8 (q, 2H) | ~30 |
| Methyl H (-CH₃ of ethyl) | ~0.9 (t, 3H) | ~9 |
| Methyl H (gem-dimethyl) | ~1.4 (s, 6H) | ~28 |
| Carboxylic Acid C | - | 170 - 175 |
| Aromatic C (substituted) | - | 145 - 150 |
| Aromatic C (unsubstituted) | - | 125 - 135 |
| Quaternary C (tert-pentyl) | - | 38 - 42 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tert-pentyl group would appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region and C-O stretching of the carboxylic acid around 1210-1320 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the FT-IR. Aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, often give a strong Raman signal. The aliphatic C-H stretching and bending modes of the tert-pentyl group would also be present.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak/Not observed |
| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | 1680-1710 (moderate) |
| Aromatic Ring | C-H stretch | 3000-3100 | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 |
| Aliphatic Group | C-H stretch | 2850-2960 | 2850-2960 |
| Carboxylic Acid | C-O stretch | 1210-1320 | Observable |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₆O₂ = 192.25 g/mol ). uni.lu A prominent fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH, 17 Da) to form an acylium ion [M-OH]⁺, and the loss of the entire carboxyl group (-COOH, 45 Da) to form the phenyl cation [M-COOH]⁺. nih.gov For this compound, fragmentation of the tert-pentyl group would also be significant. A key fragmentation would be the loss of an ethyl radical (C₂H₅, 29 Da) to form a stable tertiary carbocation, resulting in a peak at [M-29]⁺. The base peak could correspond to this fragment or the fragment resulting from the loss of the entire tert-pentyl group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This would confirm the molecular formula of this compound as C₁₂H₁₆O₂ and help to identify the composition of the various fragment ions observed in the MS spectrum.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Predicted) | Possible Structure |
| [M]⁺ | 192 | Molecular Ion |
| [M-OH]⁺ | 175 | Acylium ion |
| [M-C₂H₅]⁺ | 163 | Loss of ethyl radical |
| [M-C₅H₁₁]⁺ | 121 | Loss of tert-pentyl radical |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding or non-bonding orbitals to anti-bonding orbitals. The UV-Vis spectrum of benzoic acid typically shows two main absorption bands: a strong band around 230 nm (the B-band) and a weaker, broader band around 270-280 nm (the C-band), which arise from π → π* transitions within the benzene ring and the conjugated system. researchgate.netrsc.org The presence of the ortho-tert-pentyl group may cause a slight shift in the position and intensity of these absorption maxima due to steric hindrance, which can affect the planarity of the carboxyl group with the benzene ring, thereby altering the extent of conjugation.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Band | Predicted λmax (nm) | Transition |
| B-band | ~230 | π → π |
| C-band | ~275 | π → π |
X-ray Crystallography for Crystalline State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
Beyond this primary interaction, the crystal packing is influenced by weaker forces, such as C-H···O interactions and, notably, the steric influence of the bulky 2-methylbutan-2-yl (tert-pentyl) substituent. The placement of this large, non-planar group at the ortho-position introduces significant steric hindrance. This can lead to a twisted conformation where the carboxylic acid group is rotated out of the plane of the benzene ring to minimize steric repulsion. researchgate.net This twisting is a common feature in ortho-substituted benzoic acids and has a profound effect on how the primary dimer units can pack together. rsc.org
| Interaction Type | Description | Typical Role in Benzoic Acid Crystals |
|---|---|---|
| O-H···O Hydrogen Bond | Strong interaction between the hydroxyl proton of one carboxylic acid and the carbonyl oxygen of another. | Forms the primary and highly stable centrosymmetric acid-acid dimer motif (R²₂(8)). researchgate.net |
| C-H···O Interaction | Weaker hydrogen bond between an aromatic or alkyl C-H group and a carbonyl or hydroxyl oxygen. | Acts as a secondary interaction, linking the primary dimer units into more complex 2D or 3D architectures. nih.gov |
| π–π Stacking | Interaction between the electron clouds of adjacent aromatic rings. | Can contribute to stabilizing the packing of dimers, though often hindered by bulky substituents. nih.gov |
| Van der Waals Forces | General non-specific interactions (e.g., H···H, C···H contacts) arising from temporary dipoles. | Significant contribution to overall crystal stability, especially for molecules with large, non-polar groups like the tert-pentyl group. nih.gov |
Polymorphism and Co-crystal Studies of Substituted Benzoic Acids
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a widespread phenomenon in organic molecules, including many substituted benzoic acids. uky.edunih.govmdpi.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore critical. More than half of the compounds in pharmaceutical databases are known to exhibit polymorphism. nih.gov
The tendency for a substituted benzoic acid to be polymorphic is often linked to its conformational flexibility. uky.edu For this compound, rotation around the single bonds—specifically the C(phenyl)-C(carboxyl) bond and the C(phenyl)-C(alkyl) bond—can give rise to different molecular conformations (conformers). If these different conformers have comparable energies, they can pack into different crystal lattices, resulting in conformational polymorphism. nih.gov Studies on compounds like 3-methyl-2-(phenylamino)benzoic acid have shown that while conformational flexibility is a prerequisite, the specific substitution pattern is the ultimate determinant of whether polymorphism is observed. uky.edu
Co-crystallization is another important area of solid-state chemistry, involving the combination of two or more different neutral molecules in a single crystal lattice in a specific stoichiometric ratio. acs.orgrsc.org Benzoic acid and its derivatives are frequently used as "coformers" to create co-crystals. The goal is often to modify the physical properties of an active pharmaceutical ingredient or another molecule of interest. Common co-crystal synthons involve hydrogen bonds between the carboxylic acid group and a complementary functional group on the coformer molecule, such as the nitrogen on a pyridine (B92270) or pyrimidine (B1678525) ring. rsc.orgnih.gov The formation of co-crystals can be achieved through various methods, including solution crystallization and mechanical grinding. rsc.org Sometimes, different methods can even produce different polymorphs of the same co-crystal. rsc.org
| Compound | Number of Known Polymorphs | Key Structural Features |
|---|---|---|
| p-Aminobenzoic Acid (pABA) | 4 (α, β, γ, δ) | Polymorphism arises from different hydrogen-bonding networks and packing arrangements. rsc.org |
| 2,6-Dimethoxybenzoic Acid | 3 (Forms I, II, III) | Forms I and III are enantiotropically related; polymorphism is influenced by both hydrogen bonding (dimers vs. catemers) and crystallization conditions. mdpi.comucl.ac.uk |
| 3-Azidomethylbenzoic Acid | 3 (Conformational Polymorphs) | All forms contain similar acid-dimer motifs but differ in the conformation of the azidomethyl group. nih.gov |
| Flufenamic Acid | 9 | A classic example of a highly polymorphic drug, driven by significant conformational flexibility. |
Microscopic and Surface Analysis of Crystalline Forms
The macroscopic properties of a crystalline material are a direct consequence of its microscopic structure and surface characteristics. Therefore, a comprehensive analysis using advanced microscopic and diffraction techniques is essential for a full understanding of any crystalline form of this compound.
Wide-Angle X-ray Diffraction (XRD) for Bulk Crystalline Phase Analysis
Wide-Angle X-ray Diffraction (WAXD), commonly referred to as Powder X-ray Diffraction (PXRD) in this context, is a primary analytical tool for the characterization of bulk crystalline solids. ucsb.edu The technique provides information that averages over the entire sample, making it ideal for phase identification and purity assessment. ucsb.edu When a beam of X-rays interacts with a crystalline material, it is diffracted by the planes of atoms in the crystal lattice. According to Bragg's Law, constructive interference occurs only at specific angles (2θ), which are determined by the spacing between the lattice planes. ucsb.edu
Since each unique crystal structure has a characteristic set of lattice spacings, each polymorph of this compound would produce a unique and distinct PXRD pattern. researchgate.netnih.gov This pattern serves as a "fingerprint" for that specific crystalline phase, allowing for unambiguous identification. Variable-temperature PXRD (VT-PXRD) is a particularly powerful method used to study phase transitions between polymorphs as a function of temperature, helping to determine their thermodynamic relationships. nih.gov
| Parameter | Description | Application in Polymorph Analysis |
|---|---|---|
| Peak Position (2θ) | The diffraction angle at which constructive interference occurs. | Directly related to the d-spacing of crystal lattice planes. Different polymorphs have different unit cells and thus different peak positions. nih.gov |
| Peak Intensity | The height or area of a diffraction peak. | Related to the arrangement of atoms within the crystal lattice. The relative intensities of peaks are a key part of the "fingerprint" pattern. |
| Peak Width | The breadth of a diffraction peak. | Can provide information about crystallite size and the presence of lattice strain or defects. |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Characterization
While XRD provides information about the internal bulk structure, Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the external crystal morphology and surface topography. researchgate.netpsu.edu
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution 3D topographic images of a surface. psu.eduwikipedia.org An AFM works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. wikipedia.org It can achieve resolution down to the nanometer or even angstrom scale, making it possible to visualize molecular-level details on a crystal face. psu.edu Beyond imaging, AFM can be used in "force spectroscopy" mode to measure the forces between the tip and the sample, providing information on surface properties like adhesion and elasticity. wikipedia.orgnih.gov This technique would be invaluable for studying the growth mechanisms of crystals of this compound at the nanoscale and for detecting subtle surface changes that might indicate the beginning of a phase transformation. nih.gov
| Technique | Information Provided | Resolution | Key Advantages for Crystal Analysis |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | External morphology (habit), surface topography, crystal size and shape distribution. | Typically ~1-10 nanometers. | Large depth of field for 3D-like images; rapid analysis of crystal habit and aggregation. researchgate.netbeilstein-journals.org |
| Atomic Force Microscopy (AFM) | 3D surface topography at the nanoscale; surface roughness; can measure local mechanical properties (adhesion, stiffness). | Vertical: Angstroms; Lateral: ~1-15 nanometers. psu.edu | Extremely high resolution; ability to image in air or liquid; can provide quantitative height and force data. nih.govutexas.edu |
Computational Chemistry and Theoretical Studies on 2 2 Methylbutan 2 Yl Benzoic Acid
Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely used to predict the properties of molecules, and for a molecule like 2-(2-Methylbutan-2-yl)benzoic acid, they can provide a wealth of information.
Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure. Conformational analysis is crucial for this molecule due to the rotational freedom around the single bonds connecting the bulky 2-methylbutan-2-yl group and the carboxylic acid group to the benzene (B151609) ring.
A computational study would likely involve:
Initial Structure Generation: Building an initial 3D model of the molecule.
Conformational Search: Systematically rotating the rotatable bonds to explore different possible conformations.
Optimization: Performing geometry optimization for each promising conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformer.
The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Illustrative Data Table for Optimized Geometrical Parameters:
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | Calculated Value | Calculated Value | Calculated Value |
| C-C (alkyl) | Calculated Value | Calculated Value | Calculated Value |
| C-COOH | Calculated Value | Calculated Value | Calculated Value |
| C=O | Calculated Value | Calculated Value | Calculated Value |
| O-H | Calculated Value | Calculated Value | Calculated Value |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical parameters for determining a molecule's chemical reactivity and kinetic stability. youtube.commalayajournal.org
HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's excitability and stability. A small energy gap implies that the molecule is more reactive. malayajournal.org
For this compound, FMO analysis would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.
Illustrative Data Table for FMO Analysis:
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is used to predict the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential:
Red/Yellow: Regions of negative potential, indicating an excess of electrons. These are potential sites for electrophilic attack.
Blue: Regions of positive potential, indicating a deficiency of electrons. These are potential sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.
Key aspects of NBO analysis include:
Donor-Acceptor Interactions: It identifies interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
Hybridization: It determines the hybridization of atomic orbitals in forming bonds.
For this compound, NBO analysis could reveal hyperconjugative interactions between the alkyl group's C-H or C-C bonds and the aromatic ring, as well as delocalization of electron density within the carboxyl group and the benzene ring.
Illustrative Data Table for NBO Analysis (Second-Order Perturbation Theory):
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Example: π(C1-C2) | Example: π(C3-C4) | Calculated Value |
| Example: LP(O1) | Example: σ(C-O2) | Calculated Value |
Non-Linear Optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. semanticscholar.org Computational methods can be used to predict the NLO properties of molecules. The key parameters for NLO activity are the first-order hyperpolarizability (β) and the total dipole moment (μ).
Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-withdrawing groups, leading to a large change in dipole moment upon excitation. While this compound may not be a traditional NLO material, a computational study could quantify its potential NLO response.
Illustrative Data Table for NLO Properties:
| Parameter | Calculated Value |
| Dipole Moment (μ) (Debye) | Calculated Value |
| First-Order Hyperpolarizability (β) (esu) | Calculated Value |
Topological and Intermolecular Interaction Analyses
Beyond the properties of a single molecule, computational chemistry can also be used to study how molecules interact with each other. For this compound, this would involve analyzing potential intermolecular interactions in the solid state or in solution.
Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and characterize intermolecular interactions, such as hydrogen bonds. For this compound, the carboxylic acid group is capable of forming strong hydrogen bonds, which would significantly influence its physical properties like melting point and solubility. The bulky tert-amyl group would also play a role in the crystal packing through weaker van der Waals interactions.
Atoms in Molecules (AIM) Theory for Bond Critical Point Analysis
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the quantitative analysis of chemical bonds. uni-rostock.de A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The topological properties of the electron density (ρ) at these BCPs, such as its value, the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), offer profound insights into the nature of the chemical bonds.
Conversely, for non-covalent interactions, such as potential intramolecular hydrogen bonds between the carboxylic proton and the bulky alkyl group, or intermolecular hydrogen bonds forming dimers, the AIM parameters would be different. In these cases, the electron density at the BCP would be relatively low, and the Laplacian would be positive (∇²ρ > 0), signifying a depletion of electron density, which is typical of closed-shell interactions like hydrogen bonds and van der Waals forces. The total energy density at the BCP can further distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0).
A hypothetical table of AIM parameters for selected bonds in this compound, based on data from similar compounds, is presented below.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
| C-C (ring) | ~0.30 | ~ -0.80 | ~ -0.45 | Covalent |
| C-C (alkyl) | ~0.25 | ~ -0.65 | ~ -0.30 | Covalent |
| C-O | ~0.35 | ~ -1.20 | ~ -0.60 | Polar Covalent |
| O-H | ~0.38 | ~ -2.00 | ~ -0.80 | Polar Covalent |
| O···H (inter) | ~0.02 | ~ +0.08 | ~ -0.001 | Hydrogen Bond |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Pair Distribution
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful computational tools used to visualize and analyze the distribution of electron pairs in a molecule. youtube.com These methods provide a more intuitive picture of chemical bonding than the electron density alone by highlighting regions of space where the probability of finding a localized electron pair is high.
ELF analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. For this compound, an ELF analysis would be expected to show high localization in the C-C and C-H bonds of the benzene ring and the tert-pentyl group, the C-O and O-H bonds of the carboxylic acid, and the lone pairs on the oxygen atoms.
The Localized Orbital Locator (LOL) provides a similar, complementary picture of electron pairing. High LOL values signify regions where localized orbitals are dominant, thus indicating the presence of electron pairs. An LOL analysis of this compound would reveal localized electron pairs corresponding to the covalent bonds and lone pairs, providing a clear visual representation of the molecule's electronic structure.
While specific ELF and LOL studies on this compound are not documented, the expected results can be inferred from general principles of chemical bonding. The steric hindrance introduced by the bulky tert-pentyl group may cause minor distortions in the electron distribution of the benzene ring, which could be visualized and quantified through ELF and LOL analyses.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions
The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative that is particularly useful for identifying and visualizing weak non-covalent interactions (NCIs). chemtools.org An NCI plot is a 3D visualization of these interactions, where isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, allowing for the differentiation between attractive and repulsive interactions.
For this compound, an RDG-NCI analysis would be instrumental in identifying and characterizing several key weak interactions:
Intermolecular Hydrogen Bonding: In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. NCI analysis would visualize these as strong, attractive interactions.
Intramolecular Interactions: The bulky tert-pentyl group at the ortho position can lead to steric strain and potential weak intramolecular interactions, such as C-H···O or C-H···π contacts. These would appear as weaker attractive or repulsive interactions in the NCI plot.
A typical NCI plot would show large, green-colored isosurfaces indicating weak van der Waals forces, smaller, blue-colored isosurfaces for stronger, attractive hydrogen bonds, and red-colored isosurfaces in regions of steric repulsion. researchgate.net
| Interaction Type | Expected NCI Plot Appearance |
| O-H···O Hydrogen Bonds | Blue isosurface between interacting atoms |
| C-H···π Interactions | Greenish-blue isosurface over the phenyl ring |
| Van der Waals Contacts | Large, diffuse green isosurfaces |
| Steric Repulsion | Red isosurfaces in sterically crowded regions |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.
For this compound, a Hirshfeld surface analysis would provide quantitative information about the various intermolecular interactions that govern its crystal packing. Based on studies of similar benzoic acid derivatives, the following interactions are expected to be significant nih.govmdpi.com:
O···H/H···O Contacts: These would be the most significant interactions, corresponding to the strong O-H···O hydrogen bonds that form the characteristic carboxylic acid dimers. On the d_norm map, these would appear as prominent red regions, indicating contacts shorter than the van der Waals radii.
C···H/H···C Contacts: These interactions, which can include C-H···π contacts, would also be prevalent, contributing to the stability of the crystal lattice.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The percentage contributions of the most significant intermolecular contacts for a hypothetical crystal structure of this compound are presented in the table below, based on data for analogous compounds.
| Contact Type | Percentage Contribution |
| H···H | ~45-55% |
| C···H/H···C | ~25-35% |
| O···H/H···O | ~10-20% |
| C···C | ~1-5% |
Computational Reaction Mechanism and Kinetic Studies
Potential Energy Surface Mapping and Transition State Identification
Potential energy surface (PES) mapping is a fundamental computational technique used to explore the energy of a chemical system as a function of its geometry. libretexts.org By mapping the PES, one can identify stable molecules (minima), and transition states (saddle points), which are the energetic barriers between reactants and products. This information is crucial for understanding reaction mechanisms.
For reactions involving this compound, such as its synthesis or esterification, PES mapping would be essential for elucidating the reaction pathway. For instance, in the esterification reaction, the bulky tert-pentyl group would sterically hinder the approach of an alcohol to the carboxylic acid group. acs.org A computational study would involve mapping the PES for the approach of the alcohol, identifying the transition state for the tetrahedral intermediate formation, and the subsequent transition state for the elimination of water.
The energies of the reactants, intermediates, transition states, and products obtained from the PES allow for the calculation of activation energies and reaction enthalpies. A study on the proton transfer in benzoic acid dimers has shown how compression can lower the potential energy barrier. arxiv.org Similar computational approaches could be applied to understand the conformational dynamics of this compound, such as the rotation of the carboxylic acid group relative to the phenyl ring, which would be hindered by the ortho tert-pentyl group.
Kinetic Rate Constant Calculations and Reaction Pathway Elucidation
Once the transition states and the corresponding activation energies are identified from the potential energy surface, it is possible to calculate theoretical kinetic rate constants using transition state theory (TST). TST provides a framework for relating the rate of a reaction to the properties of the reactants and the transition state.
Computational studies on the esterification of benzoic acid have provided insights into the kinetics of this reaction. researchgate.net A similar computational investigation for this compound would allow for a quantitative understanding of the steric effects of the tert-pentyl group on the reaction rate. By calculating the rate constants for different reaction pathways, the most favorable mechanism can be determined.
For example, in an acid-catalyzed esterification, a computational study could compare the relative rates of the reaction with different alcohols, providing a theoretical basis for selecting optimal reaction conditions. Furthermore, kinetic isotope effect calculations could be performed to gain deeper insight into the bonding changes that occur in the transition state. These computational kinetic studies provide a powerful complement to experimental investigations, enabling a detailed elucidation of the reaction pathway at the molecular level. pku.edu.cn
Solvent Effects on Molecular Interactions and Chemical Reactivity
The influence of a solvent is multifaceted, arising from both specific interactions, such as hydrogen bonding, and non-specific interactions, like those stemming from the solvent's polarity and polarizability. For substituted benzoic acids, the carboxylic acid group is a primary site for strong interactions with solvent molecules.
Molecular Interactions in Varying Solvent Environments
The nature of the solvent significantly affects the self-association of this compound. In nonpolar or weakly polar (aprotic) solvents, benzoic acids typically form stable hydrogen-bonded cyclic dimers. However, in polar, protic, or hydrogen-bond accepting solvents, the formation of these dimers is often disrupted. This is because the solvent molecules can effectively compete for the hydrogen bonding sites of the carboxylic acid group, leading to the prevalence of monomeric solute species solvated by the solvent.
Computational studies on similar substituted benzoic acids have shown that solvents can be broadly categorized based on their impact on solute self-association.
Apolar or Weakly Polar Solvents: In solvents like chloroform, dichloromethane, and toluene, this compound is expected to predominantly exist as hydrogen-bonded dimers. The stability of these dimers is a key factor in solution-phase equilibria.
Polar Aprotic and Protic Solvents: In solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and alcohols (e.g., ethanol, 2-propanol), the formation of solute-solvent hydrogen bonds is favored over solute-solute hydrogen bonds. ucl.ac.uk This leads to the inhibition of dimerization. ucl.ac.uk For instance, DMSO, a strong hydrogen bond acceptor, will readily form hydrogen bonds with the carboxylic acid proton of this compound.
The bulky tert-amyl group at the ortho position of this compound can also introduce steric hindrance, which may influence the geometry and stability of both the dimeric and solvated monomeric forms. Theoretical calculations can quantify these steric effects and their interplay with solvent interactions.
Interactive Data Table: Expected Predominant Species in Various Solvents
| Solvent | Solvent Type | Expected Predominant Species | Primary Interaction Type |
|---|---|---|---|
| Toluene | Apolar Aromatic | Hydrogen-Bonded Dimer | Solute-Solute Hydrogen Bonding |
| Chloroform | Weakly Polar | Hydrogen-Bonded Dimer | Solute-Solute Hydrogen Bonding |
| Acetonitrile | Polar Aprotic | Solvated Monomer | Solute-Solvent Dipole-Dipole & Weak H-Bonding |
| Ethanol | Polar Protic | Solvated Monomer | Solute-Solvent Hydrogen Bonding |
| DMSO | Polar Aprotic (Strong H-Bond Acceptor) | Solvated Monomer | Strong Solute-Solvent Hydrogen Bonding |
Solvent Influence on Chemical Reactivity
Solvents can significantly alter the chemical reactivity of this compound by stabilizing or destabilizing reactants, transition states, and products to different extents. The acidity of the carboxylic proton, for instance, is highly dependent on the solvent's ability to solvate the resulting carboxylate anion.
Quantum chemical calculations, often using polarizable continuum models (PCM), can be employed to study how the solvent environment affects key reactivity descriptors. These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide a theoretical framework for understanding reactivity. A decrease in the HOMO-LUMO energy gap generally suggests an increase in the molecule's reactivity. dergipark.org.tr
For a molecule like this compound, moving from a nonpolar to a polar solvent is expected to:
Stabilize Polar Transition States: Reactions involving the formation of charged or highly polar transition states are generally accelerated in polar solvents.
Alter Frontier Orbital Energies: The energies of the HOMO and LUMO are sensitive to the solvent polarity. Solvation can alter the values of reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. researchgate.net
Interactive Data Table: Theoretical Reactivity Descriptors in Different Solvents (Illustrative)
The following table presents hypothetical data based on general trends observed for substituted benzoic acids to illustrate the influence of solvent on calculated reactivity parameters.
| Parameter | Gas Phase (Vacuum) | Toluene (ε ≈ 2.4) | Ethanol (ε ≈ 24.5) | Water (ε ≈ 78.4) |
|---|---|---|---|---|
| HOMO Energy (eV) | -6.8 | -6.7 | -6.5 | -6.4 |
| LUMO Energy (eV) | -1.2 | -1.3 | -1.5 | -1.6 |
| HOMO-LUMO Gap (eV) | 5.6 | 5.4 | 5.0 | 4.8 |
| Dipole Moment (Debye) | 2.1 | 2.5 | 3.2 | 3.5 |
These illustrative values demonstrate that as the solvent polarity (indicated by the dielectric constant, ε) increases, the HOMO-LUMO energy gap tends to decrease, suggesting an enhancement of chemical reactivity. dergipark.org.tr The calculated dipole moment also increases significantly in more polar solvents, reflecting the charge redistribution within the molecule in response to the solvent's electric field.
Reactivity and Reaction Mechanisms of 2 2 Methylbutan 2 Yl Benzoic Acid Analogues
Degradation Pathways and Environmental Transformations
The environmental fate of 2-(2-Methylbutan-2-yl)benzoic acid analogues is largely determined by their degradation through various chemical and physical processes. These pathways include reactions in the atmosphere and transformations under hydrothermal conditions.
Atmospheric Oxidation Reactions with Radical Species (e.g., OH, NO3, SO4−)
In the atmosphere, benzoic acid and its analogues are subject to oxidation by radical species such as hydroxyl (OH), nitrate (B79036) (NO3), and sulfate (B86663) (SO4−) radicals. nih.govrsc.orgscispace.com The reaction with OH radicals is considered a primary degradation pathway. nih.gov
Studies on benzoic acid (BA) show that reactions initiated by OH radicals are more facile than those with NO3 and SO4− radicals. nih.govscispace.com The reaction can proceed via two main mechanisms: hydrogen atom abstraction from the carboxylic acid group or the aromatic ring, and radical addition to the aromatic ring. nih.govscispace.comresearchgate.net The addition of OH radicals to the benzene (B151609) ring is generally favored over hydrogen abstraction due to lower potential energy barriers. rsc.orgscispace.com
The total reaction rate constant for OH radicals with benzoic acid in atmospheric water droplets at 298.15 K is reported to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.govrsc.orgscispace.com The initiation reactions with OH radicals are exothermic, while the abstraction reactions with NO3 and SO4− are endothermic. rsc.orgscispace.comresearchgate.net The products of these oxidation reactions can be further oxidized, leading to the formation of various hydroxylated and dihydroxylated benzoic acids. rsc.orgscispace.comresearchgate.net For instance, 6-hydroxybenzoic acid and 4,6-dihydroxybenzoic acid have been identified as stable products. nih.govscispace.com
The presence of an alkyl group, such as the 2-methylbutan-2-yl group, can influence the reaction rates and pathways. Alkyl groups can be susceptible to H-atom abstraction. For example, in the oxidation of amyl acetate (B1210297) by OH radicals and Cl atoms, H-atom abstraction occurs at various positions along the alkyl chain. rsc.org This suggests that for this compound, oxidation could also be initiated by H-atom abstraction from the tert-amyl group.
Hydrothermal Degradation Mechanisms and Product Formation
Under hydrothermal conditions (elevated temperature and pressure in the presence of water), aromatic carboxylic acids can undergo degradation. Benzoic acid itself is relatively stable, showing minimal degradation after one hour at 350°C. researchgate.net However, its derivatives can be less stable. nih.gov
The primary degradation mechanism for many aromatic carboxylic acids under these conditions is decarboxylation, where the carboxylic acid group is removed, often leading to the formation of the corresponding aromatic hydrocarbon and carbon dioxide. researchgate.netnih.gov For instance, the hydrothermal treatment of o-phthalic acid at 300°C for 60 minutes results in a 73% conversion to benzoic acid. researchgate.net Similarly, substituted benzoic acids like anthranilic acid, salicylic (B10762653) acid, and syringic acid undergo decarboxylation to form aniline, phenol (B47542), and syringol, respectively. nih.gov
The presence of oxidants, such as hydrogen peroxide, can promote the formation of low-molecular-weight carboxylic acids like acetic acid and formic acid during the hydrothermal treatment of organic wastes. nih.govresearchgate.net The stability of these products varies, with acetic acid being thermally stable while formic acid readily decomposes under hydrothermal conditions. nih.gov
The degradation of benzoic acid derivatives is temperature-dependent, with significant degradation observed at 200°C and complete degradation at 250°C for compounds like anthranilic acid, salicylic acid, and syringic acid. nih.gov In contrast, benzoic acid remains stable up to 300°C. nih.gov At higher temperatures, around 350°C, benzoic acid can start to degrade, forming benzene and carbon dioxide. researchgate.net The thermal decomposition of benzoic acid in the gas phase has been observed at temperatures between 475 and 499°C, yielding mainly carbon dioxide and benzene. researchgate.net
The table below summarizes the degradation products of some benzoic acid derivatives under hydrothermal conditions.
| Compound | Degradation Products | Conditions |
| o-Phthalic Acid | Benzoic Acid | 300°C, 60 min researchgate.net |
| Anthranilic Acid | Aniline | High-temperature water nih.gov |
| Salicylic Acid | Phenol | High-temperature water nih.gov |
| Syringic Acid | Syringol | High-temperature water nih.gov |
| Benzoic Acid | Benzene, Carbon Dioxide | >300°C nih.govresearchgate.net |
Synthetic Transformations and Derivatizations of the Carboxylic Acid Group
The carboxylic acid group of this compound and its analogues is a versatile functional group that can undergo various synthetic transformations, including esterification, saponification, and amidation.
Esterification and Saponification Reactions
Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. vedantu.comlearncbse.in This reaction is reversible. youtube.com To favor the formation of the ester, the equilibrium can be shifted by removing the water produced during the reaction. youtube.com
Saponification is the reverse of esterification, involving the hydrolysis of an ester in the presence of a base (alkaline hydrolysis) to produce a carboxylate salt and an alcohol. vedantu.comyoutube.commasterorganicchemistry.com The reaction is essentially irreversible because the final step involves an acid-base reaction where the carboxylic acid formed is deprotonated by the base to form a stable carboxylate salt. youtube.commasterorganicchemistry.com Subsequent acidification of the carboxylate salt will yield the carboxylic acid. youtube.com
The general reactions are as follows:
Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)
Saponification: R-COOR' + OH⁻ → R-COO⁻ + R'-OH vedantu.commasterorganicchemistry.com
Amidation and Peptide Coupling Reactions
Amidation is the formation of an amide from a carboxylic acid and an amine. Direct reaction between a carboxylic acid and an amine typically requires high temperatures. libretexts.org More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride, acid anhydride, or an activated ester. libretexts.orgresearchgate.net
Peptide coupling is a specific type of amidation that forms a peptide bond between two amino acids. The synthesis of peptides, especially those involving sterically hindered amino acids, often requires specialized coupling reagents to facilitate the reaction and prevent side reactions or racemization. thieme.denih.govrsc.org The steric hindrance from the bulky 2-methylbutan-2-yl group in this compound would likely necessitate the use of such coupling reagents for efficient amide formation.
Various coupling reagents are available, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which has been used in the synthesis of dipeptides. nih.gov
The general principle of amide formation involves the reaction of an activated carboxylic acid with an amine. researchgate.net
Aromatic Substitution and Functional Group Interconversions on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. organicchemistrytutor.comchadsprep.commasterorganicchemistry.commasterorganicchemistry.com The existing substituents on the ring, the carboxylic acid group (-COOH) and the tert-amyl group (-C(CH₃)₂(C₂H₅)), direct the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br) onto the ring, typically using a Lewis acid catalyst. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids. organicchemistrytutor.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible. organicchemistrytutor.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. organicchemistrytutor.commasterorganicchemistry.com
The directing effects of the substituents are crucial. The carboxylic acid group is a deactivating, meta-directing group, meaning it makes the ring less reactive towards electrophilic substitution and directs incoming electrophiles to the position meta to it. The tert-amyl group is an activating, ortho-, para-directing group. The interplay of these two groups will determine the regioselectivity of the substitution.
Functional group interconversion refers to the transformation of one functional group into another. fiveable.meorganic-chemistry.org On the phenyl ring, this could involve, for example, the reduction of a nitro group (introduced via nitration) to an amino group (-NH₂), which can then undergo further reactions. nih.govyoutube.com This two-step process is a common way to introduce an amino group onto an aromatic ring. nih.gov
Rearrangement Reactions and Cyclization Processes Involving Substituted Benzoic Acids, e.g., Wittig Rearrangements
Substituted benzoic acids and their analogues are versatile building blocks in organic synthesis, capable of undergoing a range of rearrangement and cyclization reactions to yield complex molecular structures. The nature and position of substituents on the aromatic ring play a critical role in directing the course of these transformations. This section explores key rearrangement and cyclization pathways, with a particular focus on the Wittig rearrangement and its relevance to substituted benzoic acids.
One of the prominent rearrangement reactions is the nih.govresearchgate.net-Wittig rearrangement, a base-promoted conversion of ethers into secondary or tertiary alcohols. organic-chemistry.org The mechanism involves the formation of a carbanion, which then undergoes a radical dissociation-recombination process. organic-chemistry.org The stability of the radical intermediates is a key factor influencing the reaction's success. organic-chemistry.orgscripps.edu Groups that can stabilize both an anion and a radical, such as benzyl (B1604629) groups, are particularly well-suited for this transformation. organic-chemistry.org While the classic Wittig rearrangement involves ethers, analogous transformations can occur with other functional groups. For instance, the N-butylamide group has been shown to promote the nih.govresearchgate.net-Wittig rearrangement of substituted aryl benzyl ethers. mdpi.com In the case of 2-benzyloxy-N-butylbenzamides, the initial diarylmethanol products undergo spontaneous cyclization to form 3-arylphthalides. mdpi.com
The competition between the nih.govresearchgate.net-Wittig rearrangement and the researchgate.netresearchgate.net-Wittig rearrangement is a significant consideration, especially for allylic ether substrates. wikipedia.org The researchgate.netresearchgate.net-Wittig rearrangement is a concerted, pericyclic process that yields homoallylic alcohols with a high degree of stereocontrol. wikipedia.org Lower temperatures generally favor the researchgate.netresearchgate.net-rearrangement, while higher temperatures can lead to the competing nih.govresearchgate.net-rearrangement. wikipedia.org
Cyclization reactions of substituted benzoic acids provide access to a variety of important cyclic structures, including fluorenones and lactones. The intramolecular Friedel-Crafts acylation of 2-arylbenzoic acids, for example, can lead to the formation of fluorenones. researchgate.net This transformation is often promoted by strong acids or reagents like triflic anhydride. The synthesis of fluorenones can also be achieved through various other cyclization strategies, including palladium-catalyzed dual C-H functionalizations of benzaldehydes and aryl iodides, and oxidative cyclization of 2-(aminomethyl)biphenyls. nih.govacs.orgnih.gov
The steric and electronic properties of substituents on the benzoic acid ring significantly influence the outcome of these reactions. For instance, in the synthesis of the natural product crycolide, a nih.govresearchgate.net-Wittig rearrangement of a substituted 2-benzyloxy-N-butylbenzamide was a key step. mdpi.com However, for more sterically demanding targets like isopestacin, the presence of two ortho substituents on the 3-aryl group hindered the Wittig rearrangement. mdpi.com
The table below summarizes the outcomes of selected rearrangement and cyclization reactions involving substituted benzoic acid analogues.
| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |
| 2-Benzyloxy-N-butylbenzamides | n-Butyllithium, THF | Diarylmethanol, subsequently 3-Arylphthalide | nih.govresearchgate.net-Wittig Rearrangement and Cyclization |
| Allylic ethers | Strong base (e.g., n-BuLi) | Homoallylic alcohols (at low temp.), Alcohols (at high temp.) | researchgate.netresearchgate.net-Wittig and nih.govresearchgate.net-Wittig Rearrangement |
| 2-Arylbenzoic acids | Triflic anhydride | Fluorenones | Intramolecular Friedel-Crafts Acylation |
| Benzaldehydes and Aryl iodides | Pd(II) catalyst, Anthranilic acid | Substituted fluorenones | Dual C-H Functionalization/Cyclization |
| 2-(Aminomethyl)biphenyls | TBHP | Fluorenones | Oxidative Cyclization |
It is important to note that the specific reactivity of this compound in these types of reactions would be highly dependent on the steric bulk of the tert-amyl group. This bulky substituent at the ortho position could potentially hinder intermolecular reactions while favoring certain intramolecular cyclization pathways. Further experimental studies are required to fully elucidate the specific behavior of this compound under various rearrangement and cyclization conditions.
Design and Characterization of Derivatives and Analogues of 2 2 Methylbutan 2 Yl Benzoic Acid
Modification of the Aromatic Core: Structure-Activity Relationship Studies
The benzene (B151609) ring and its carboxylic acid substituent form the reactive and interactive heart of the molecule. Modifications to this core, either by changing the substitution pattern or by introducing new heterocyclic or bridging elements, are fundamental strategies in medicinal and materials chemistry.
Exploration of Positional Isomers and Substituent Effects on Reactivity and Self-Assembly
The placement of the bulky 2-methylbutan-2-yl (or tert-amyl) group on the benzoic acid ring has profound implications for the molecule's properties. The three positional isomers—ortho, meta, and para—exhibit distinct characteristics due to the interplay of steric and electronic effects.
Reactivity and Acidity: The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. libretexts.org For the isomers of (2-methylbutan-2-yl)benzoic acid, the alkyl group is weakly electron-donating. However, the ortho-isomer, 2-(2-methylbutan-2-yl)benzoic acid, is expected to be a stronger acid than its meta and para counterparts, and even stronger than benzoic acid itself. This phenomenon, known as the "ortho-effect," is attributed to a combination of steric and electronic factors. libretexts.org The bulky ortho group forces the carboxylic acid moiety out of the plane of the benzene ring, which disrupts conjugation and destabilizes the neutral acid form relative to its carboxylate anion, thereby increasing acidity. libretexts.org In contrast, the meta and para isomers, lacking this steric hindrance, would be slightly weaker acids than unsubstituted benzoic acid due to the electron-donating inductive effect of the alkyl group. libretexts.org
Self-Assembly: Benzoic acids commonly form stable hydrogen-bonded dimers in solution and in the solid state. researchgate.net This self-assembly is also influenced by substituent position. The significant steric bulk of the ortho-tert-amyl group can hinder the formation of the typical planar cyclic dimer motif. This may lead to alternative, less-ordered, or different supramolecular structures compared to the meta and para isomers, which can more readily form conventional dimer assemblies. Studies on other substituted benzoic acids show that positional isomers can lead to vastly different packing arrangements and morphologies, from tapes to fibers. researchgate.net
| Isomer | Expected Relative Acidity (pKa) | Key Steric/Electronic Effects | Predicted Impact on Self-Assembly |
|---|---|---|---|
| This compound (Ortho) | Highest (Lowest pKa) | Strong steric hindrance (ortho-effect) forces the -COOH group out of plane, increasing acidity. libretexts.org | Planar dimer formation is sterically hindered, potentially leading to non-planar or catemeric assemblies. |
| 3-(2-Methylbutan-2-yl)benzoic acid (Meta) | Lowest (Highest pKa) | Weak electron-donating inductive effect slightly decreases acidity compared to benzoic acid. | Less steric hindrance allows for the formation of standard hydrogen-bonded dimers. |
| 4-(2-Methylbutan-2-yl)benzoic acid (Para) | Intermediate | Weak electron-donating effect decreases acidity, but to a lesser extent than the meta isomer. | Minimal steric hindrance at the carboxylic acid group allows for efficient dimer formation and potentially higher-order stacking. researchgate.net |
Heterocyclic Incorporations into Benzoic Acid Frameworks (e.g., Imidazole (B134444), Triazole, Pyridine (B92270) Derivatives)
Replacing or augmenting the benzene ring with a heterocyclic system is a powerful method for modulating a molecule's properties. Imidazole, triazole, and pyridine rings are of particular interest due to their unique electronic characteristics and hydrogen bonding capabilities. researchgate.netresearchgate.netnih.gov
Imidazole Derivatives: Imidazole is an amphoteric and highly polar five-membered ring that can act as a hydrogen bond donor and acceptor. nih.govtsijournals.com Incorporating an imidazole ring into a benzoic acid framework, for instance by creating 4-(1H-imidazol-1-yl)-2-(2-methylbutan-2-yl)benzoic acid, would introduce new binding sites and alter the molecule's polarity and solubility. The synthesis of such compounds can often be achieved by reacting an aminobenzoic acid derivative with reagents like diacetyl and ammonium (B1175870) acetate (B1210297) to form the imidazole core. researchgate.net
Triazole Derivatives: Triazoles are five-membered rings with three nitrogen atoms, existing as 1,2,3- or 1,2,4-isomers. mdpi.comnih.gov They are stable aromatic systems known for their diverse biological activities. A derivative like 4-(1H-1,2,4-triazol-1-yl)-2-(2-methylbutan-2-yl)benzoic acid could be synthesized from the corresponding amino-substituted benzoic acid. researchgate.net These compounds have shown potential as inhibitors of various enzymes. researchgate.net
Pyridine Derivatives: Pyridine, a six-membered aromatic heterocycle, is structurally similar to benzene but is weakly basic due to the nitrogen atom. wikipedia.org Replacing a C-H group in the benzoic acid with a nitrogen atom creates pyridinylbenzoic acids. For example, 2-(2-Methylbutan-2-yl)-4-(pyridin-2-yl)benzoic acid would have altered electronic properties and the ability to coordinate with metal ions. cymitquimica.com The synthesis of such derivatives can involve cross-coupling reactions or building the pyridine ring from acyclic precursors. nih.gov
| Heterocycle | Example Derivative Structure | Potential Properties and Synthetic Approach |
|---|---|---|
| Imidazole | 4-(1H-imidazol-1-yl)-2-(2-methylbutan-2-yl)benzoic acid | Introduces amphoteric character and H-bonding sites. nih.govresearchgate.net Synthesized via condensation reactions from aminobenzoic acid precursors. researchgate.net |
| Triazole | 4-(1H-1,2,4-triazol-1-yl)-2-(2-methylbutan-2-yl)benzoic acid | Offers metabolic stability and a dipole moment that can influence intermolecular interactions. nih.govnepjol.info Can be formed from hydrazides or other nitrogen-rich precursors. researchgate.net |
| Pyridine | 2-(2-Methylbutan-2-yl)-4-(pyridin-2-yl)benzoic acid | Introduces basicity and potential for metal coordination. wikipedia.orgcymitquimica.com Can be made using palladium-catalyzed cross-coupling reactions. |
Ether-Bridged Benzoic Acid Analogues, e.g., phenoxybenzoic acids
Connecting the substituted phenyl ring to another benzoic acid via a flexible ether linkage creates phenoxybenzoic acid analogues. These compounds, such as 4-((2-(2-methylbutan-2-yl)phenoxy)methyl)benzoic acid, possess different conformational possibilities compared to rigid biphenyl (B1667301) systems. The ether bridge introduces a "kink" that affects molecular shape, which can be crucial for binding to biological targets. The synthesis of 3-phenoxybenzoic acid derivatives has been reported, often involving the reaction of a phenol (B47542) with a substituted benzoic acid derivative. researchgate.net These ether-bridged compounds are metabolites of various commercial products and are studied for their interaction with biological systems. nih.gov 4-Phenoxybenzoic acid is noted for its use as an intermediate in the synthesis of antibiotics. chemicalbook.comnih.gov
Variations of the Alkyl Side Chain (2-Methylbutan-2-yl) and its Impact on Molecular Properties
The 2-methylbutan-2-yl side chain is a tertiary alkyl group that defines the steric and lipophilic character of the molecule. Altering this group provides another avenue for modifying molecular properties.
Steric Bulk and Reactivity: The tert-amyl group is sterically demanding. A key feature of alkylbenzenes is their susceptibility to oxidation at the benzylic position. However, tertiary alkyl groups like tert-butyl and tert-amyl lack a benzylic hydrogen. Consequently, they are resistant to oxidation by strong agents like potassium permanganate, which readily cleaves other alkyl side chains to form a carboxylic acid. libretexts.orglibretexts.org This resistance makes the side chain a stable anchor.
Impact on Physical Properties: The size and shape of the alkyl chain significantly influence physical properties like melting point, solubility, and liquid crystalline behavior. Research on p-n-alkyl benzoic acids shows that increasing the length of a linear alkyl chain affects the molecule's energy and polarizability. researchgate.net Replacing the branched tert-amyl group with a linear pentyl chain would likely lower the melting point and alter the crystal packing due to reduced symmetry and different van der Waals interactions. In conjugated polymer systems, the length and branching of alkyl side chains are critical for controlling solubility, film morphology, and electronic properties. mdpi.com
| Side Chain Variation | Key Structural Feature | Predicted Impact on Properties |
|---|---|---|
| 2-Methylbutan-2-yl (tert-Amyl) | Branched, tertiary | High steric bulk, resistant to benzylic oxidation. libretexts.org Influences crystal packing. |
| tert-Butyl | Branched, tertiary | Slightly less bulky than tert-amyl but similarly resistant to oxidation. |
| Pentan-1-yl (n-Pentyl) | Linear, primary | Flexible chain, susceptible to benzylic oxidation. libretexts.org Likely to lower melting point and favor different packing motifs. |
| Pentan-3-yl | Branched, secondary | Intermediate steric bulk, has a benzylic hydrogen and is thus reactive towards oxidation. |
Supramolecular Chemistry and Self-Assembly of Benzoic Acid Derivatives
The ability of molecules to organize into well-defined, non-covalent assemblies is at the heart of supramolecular chemistry. For benzoic acids, this is primarily driven by hydrogen bonding.
Design of Hydrogen Bonding Motifs for Controlled Self-Assembly
The carboxylic acid functional group is a powerful and reliable tool for directing self-assembly. The most common motif is the R²₂(8) cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net However, the formation and stability of these motifs can be precisely controlled.
Steric Influence: As noted previously, the bulky ortho-(2-methylbutan-2-yl) group is expected to sterically clash, making the formation of a perfectly planar R²₂(8) dimer difficult. This can lead to the formation of non-planar dimers or alternative motifs like the catemer, where molecules are linked in a chain. Studies on p-aminobenzoic acid show that a variety of hydrogen-bonding interactions, including catemeric motifs, can compete with and even dominate over simple dimer formation, depending on the environment. acs.org
Competing Interactions: The introduction of other functional groups, such as the heterocyclic rings discussed in section 6.1.2, provides competing hydrogen bond donors and acceptors. For example, an imidazole or pyridine nitrogen can act as a hydrogen bond acceptor for the carboxylic acid proton, leading to a heterodimer or a more complex network instead of the typical homodimer. researchgate.net These interactions can be designed to create specific supramolecular architectures, from simple co-crystals to complex, multi-component assemblies. mdpi.com The interplay between strong O-H···O/N bonds and weaker interactions like C-H···O, C-H···π, and π–π stacking ultimately determines the final solid-state structure. researchgate.netacs.org
| Hydrogen Bonding Motif | Description | Relevance to this compound Derivatives |
|---|---|---|
| Carboxylic Acid Homodimer (R²₂(8)) | Two acid molecules form a cyclic dimer via two O-H···O bonds. researchgate.net | The primary motif for meta and para isomers. Formation is likely hindered in the ortho isomer. |
| Catemer | Molecules form a chain via single O-H···O bonds between adjacent acids. | A possible alternative assembly for the sterically hindered ortho isomer. |
| Acid-Pyridine Heterosynthon | The carboxylic acid proton is donated to the pyridine nitrogen (O-H···N). | A predictable motif in co-crystals or derivatives containing a pyridine ring. researchgate.net |
| Acid-Amide Heterodimer | An intermolecular hydrogen bond forms between the carboxylic acid and an amide group. | Relevant for derivatives incorporating amide functionality. mdpi.com |
Lack of Specific Research Data on this compound Prevents Detailed Analysis of Supramolecular and Host-Guest Chemistry
A comprehensive search of available scientific literature and databases has revealed a significant lack of specific research pertaining to the supramolecular chemistry of this compound and its derivatives. While general principles of self-assembly and molecular recognition in benzoic acid derivatives are established, no dedicated studies detailing the formation of supramolecular polymers, frameworks, or specific host-guest interactions involving this particular compound could be identified.
The planned article, intended to focus solely on the design and characterization of derivatives and analogues of this compound, particularly concerning its supramolecular behavior, cannot be generated at this time due to the absence of requisite research findings. The specific areas of investigation, namely the formation of supramolecular polymers and frameworks, and host-guest interactions and molecular recognition phenomena, appear to be unexplored for this compound.
Consequently, the creation of detailed, informative, and scientifically accurate content, including the requested data tables for sections 6.3.2 and 6.3.3, is not feasible. The strict adherence to the provided outline, which requires a focus solely on this compound, cannot be met without available empirical data from the scientific community.
Further research into the synthesis and structural analysis of this compound and its analogues would be necessary to provide the foundational data required to explore its potential in the fields of supramolecular chemistry and materials science. Until such studies are conducted and published, a detailed discussion on its derivatives and their applications in forming complex architectures remains speculative.
Based on the conducted research, there is no publicly available scientific literature specifically detailing the applications of This compound in the advanced chemical research areas outlined in the user's request. Searches for this particular compound in the context of chiral ligand design, palladium-catalyzed cross-coupling reactions, supramolecular materials science, or as a chemical probe for biological systems did not yield any specific research findings.
The scientific literature that is accessible through web searches focuses on other isomers or derivatives of benzoic acid. For instance, research is available on 4-(2-Methylbutan-2-yl)benzoic acid and 2-(2-Methylbutan-2-yloxycarbonyl)benzoic acid, but not on the this compound isomer specified in the prompt.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" strictly adhering to the provided outline, as the primary research data for this specific compound does not appear to be present in the searched scientific databases and literature.
It is conceivable that research on this specific chemical compound exists but is not indexed in the databases accessible through these searches or has not been a subject of published scientific inquiry.
Applications of 2 2 Methylbutan 2 Yl Benzoic Acid and Its Derivatives in Advanced Chemical Research
Chemical Probes for Biological Systems and Enzyme Modulators (Focus on Chemical Principles)
Investigation as Modulators of Methyl Modifying Enzymes for Mechanistic Studies
Methyl modifying enzymes, such as methyltransferases, play a crucial role in a vast array of biological processes by catalyzing the transfer of a methyl group to their substrates. One such family of enzymes is the SABATH family, which includes methyltransferases that utilize carboxylic acids like benzoic acid as substrates. mdpi.com These enzymes are involved in the biosynthesis of secondary metabolites that contribute to plant defense, scent, and pollinator attraction. mdpi.com
The catalytic mechanism of SABATH methyltransferases involves the binding of a carboxylic acid substrate and a methyl donor, typically S-adenosylmethionine (SAM), within the enzyme's active site. mdpi.com The carboxylate group of the substrate is positioned to accept the methyl group from SAM, forming a methyl ester derivative. mdpi.com The structure of the benzoic acid derivative, including the nature and position of its substituents, can significantly influence its ability to act as a substrate or an inhibitor of these enzymes.
While direct studies on 2-(2-Methylbutan-2-yl)benzoic acid as a modulator of methyl modifying enzymes are not extensively documented, its structure suggests a potential for interaction. The presence of the bulky 2-methylbutan-2-yl group at the ortho position of the benzoic acid could sterically hinder the binding of the carboxyl group within the active site of a methyltransferase. This steric hindrance might prevent it from being an efficient substrate. Conversely, this very property could make it a candidate for investigation as a competitive inhibitor, where it binds to the active site but does not undergo methylation, thereby blocking the enzyme's activity. Further research is warranted to explore the potential of this compound and its derivatives as specific modulators for mechanistic studies of methyltransferases.
Design of Agonists/Antagonists for G Protein-Coupled Receptors (GPR35) as Chemical Tools
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major targets for drug discovery. GPR35, an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells, has been implicated in inflammation and pain perception. researchgate.netnih.gov The discovery of its agonists and antagonists is crucial for elucidating its physiological functions and therapeutic potential.
Several benzoic acid derivatives have been identified as ligands for GPR35. For instance, Pamoic acid, a substituted benzoic acid derivative, has been identified as a GPR35 agonist. nih.gov The structure-activity relationship (SAR) studies of GPR35 ligands have revealed that the nature and position of substituents on the benzoic acid ring are critical for their activity and selectivity. nih.govnih.gov For example, the development of 8-amido-chromen-4-one-2-carboxylic acid derivatives has yielded potent and selective GPR35 agonists. nih.gov
The design of novel GPR35 modulators often involves the strategic modification of known scaffolds. While this compound itself has not been explicitly reported as a GPR35 ligand, its structural features can be considered in the context of GPR35 SAR. The bulky, lipophilic 2-methylbutan-2-yl group at the ortho position could influence the molecule's interaction with the GPR35 binding pocket. Depending on the specific residues within the binding site, this group could either enhance binding through hydrophobic interactions or sterically clash with the receptor, potentially leading to antagonistic activity. The modular nature of synthesizing GPR35 antagonists, where different segments of the molecule can be independently explored, provides a framework for incorporating moieties like the 2-methylbutan-2-yl group to probe the receptor's binding site and develop new chemical tools. nih.govx-mol.com
Chemical Basis of Antimicrobial Activity of Benzoic Acid Derivatives
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are used as preservatives in various products. medchemexpress.comresearchgate.net The antimicrobial action of these compounds is multifaceted and is significantly influenced by their chemical structure, including the type, number, and position of substituents on the benzene (B151609) ring. nih.gov
The primary mechanism of antimicrobial activity for benzoic acid is its ability to diffuse across the microbial cell membrane in its undissociated form. nih.gov Once inside the cell, where the pH is typically near neutral, the acid dissociates, leading to a decrease in intracellular pH and disruption of essential metabolic processes. The lipophilicity of the benzoic acid derivative plays a crucial role in its ability to penetrate the lipid-rich cell membrane.
The introduction of an alkyl group, such as the 2-methylbutan-2-yl group, at the ortho position of benzoic acid is expected to increase its lipophilicity. This increased lipophilicity could enhance its partitioning into the bacterial membrane, potentially leading to greater antimicrobial efficacy. However, the steric bulk of the tert-amyl group could also play a role. While it might enhance membrane disruption, it could also hinder interactions with specific intracellular targets. Studies on other substituted benzoic acids have shown that the position of the substituent is critical; for instance, a hydroxyl group at the ortho position of benzoic acid (salicylic acid) enhances its antibacterial activity. nih.gov The antimicrobial activity of this compound would therefore be a balance between its increased lipophilicity and the steric effects of the bulky ortho-substituent.
Analytical Chemistry Applications for Molecular Characterization
Use in Volatilomics as Chemical Markers in Complex Biological Matrices
Volatilomics is a field of analytical chemistry that focuses on the comprehensive analysis of volatile organic compounds (VOCs) in a given biological system. These VOCs can serve as biomarkers for various physiological or pathological states. Benzoic acid and its derivatives can be found in complex biological matrices and may be subject to metabolic or environmental degradation, potentially producing volatile byproducts. researchgate.netnih.gov
The degradation of benzoic acid derivatives can occur through various pathways, including decarboxylation, which would lead to the formation of more volatile compounds. researchgate.net For example, under certain conditions, benzoic acid can be degraded to benzene. researchgate.net The specific degradation products of this compound would depend on the metabolic or environmental conditions. It is conceivable that this compound could be metabolized or degraded into volatile hydrocarbons or other derivatives that could be detected in the headspace of a biological sample.
While there is no direct evidence of this compound being used as a chemical marker in volatilomics, its chemical properties suggest this as a potential application. The tert-amyl group would likely influence its volatility and that of its potential degradation products. Further research into the metabolic fate and degradation pathways of this compound is necessary to determine its utility as a volatile marker in complex biological matrices. The identification of unique volatile metabolites derived from this compound could open up new avenues for its use in diagnostic or monitoring applications.
Future Research Directions and Unresolved Questions
Development of Green and Sustainable Synthetic Pathways for 2-(2-Methylbutan-2-yl)benzoic Acid
The current industrial production of benzoic acid and its derivatives often relies on the oxidation of petroleum-derived toluene, a process that is not environmentally friendly. researchgate.net A significant area of future research will be the development of green and sustainable synthetic routes to this compound.
Key Research Objectives:
Catalytic C-H Activation: A primary goal is to move beyond classical multi-step syntheses (e.g., nitration followed by reduction and substitution) which can be harsh and inefficient. rsc.org Modern approaches using transition metal catalysis for the direct ortho-alkylation of benzoic acids are a promising alternative. nih.gov Research should focus on developing catalysts, potentially based on palladium or other earth-abundant metals, that can selectively functionalize the C-H bond at the ortho position with a tert-amyl group. nih.govacs.org
Biocatalytic Methods: Exploring enzymatic or whole-cell biocatalytic routes could offer a highly sustainable pathway. While natural benzoic acid synthesis occurs in plants, engineering microorganisms to produce this specific substituted benzoic acid would be a groundbreaking achievement. researchgate.net
Renewable Feedstocks: Investigation into using renewable feedstocks instead of petroleum-based starting materials is crucial for a truly green process.
Elucidation of Complex Reaction Mechanisms and Intermediates
The steric bulk of the tert-amyl group introduces complexity into the reaction mechanisms involving this compound. Understanding these mechanisms is fundamental to controlling reaction outcomes and designing new transformations.
Unresolved Questions:
Ortho-Alkylation Mechanism: The precise mechanism of ortho-alkylation to form this compound is a key question. Does it proceed via a concerted palladation-deprotonation pathway, a radical chain pathway, or another mechanism? Mechanistic studies using kinetics, isotopic labeling, and computational modeling are needed to clarify the transition states and intermediates. rsc.orgnih.gov
Influence on Acidity and Reactivity: The ortho effect dictates that this compound should be a stronger acid than its meta and para isomers. wikipedia.org Quantifying this effect and understanding how the twisted carboxyl group influences its participation in reactions like esterification or amidation is a critical area for study. wikipedia.orgyoutube.com
Atmospheric Chemistry: Benzoic acid is a component of atmospheric aerosols. nih.gov Research into how the bulky alkyl substituent on this compound affects its reactions with atmospheric radicals (like OH, NO3, and SO4−) could provide insights into its environmental fate and transport. nih.gov
Integration of Advanced Machine Learning and AI in Computational Predictions
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling rapid prediction of properties and reaction outcomes. nih.govmdpi.com
Future Research Applications:
Property Prediction: ML models can be trained on datasets of substituted benzoic acids to predict key properties of this compound, such as its pKa, solubility, and spectral characteristics. mdpi.comchemrxiv.org This can accelerate research by prioritizing experimental efforts.
Reaction Outcome Prediction: A significant challenge in synthesis is predicting the yield and selectivity of reactions. nih.govnih.gov ML models, particularly those using advanced descriptors that capture nuanced molecular features, could be developed to predict the performance of this compound in various chemical transformations, including catalysis and functionalization. nih.gov
De Novo Design: AI could be used to design novel catalysts or reactants for the synthesis of this compound or to design new molecules based on its scaffold for specific applications.
| ML Application | Research Goal | Potential Impact |
| Property Prediction | Accurately estimate pKa, solubility, and toxicity. | Reduce experimental screening time and cost. |
| Reaction Optimization | Predict optimal conditions (catalyst, solvent, temp.) for synthesis. | Improve reaction yields and sustainability. |
| Mechanism Insight | Analyze large datasets to identify patterns that inform mechanistic understanding. | Accelerate the elucidation of complex reaction pathways. |
Expanding the Scope of Supramolecular Assemblies and Functional Materials
The defined three-dimensional structure of sterically hindered benzoic acids makes them excellent building blocks (or "tectons") for creating ordered supramolecular assemblies and functional materials.
Areas for Exploration:
Crystal Engineering: How does the bulky tert-amyl group direct the packing of molecules in the solid state? Studies on the crystallization of this compound in various solvents could reveal new hydrogen-bonding motifs and lead to the design of co-crystals with tailored physical properties. bohrium.com
Metal-Organic Frameworks (MOFs): Carboxylic acids are common linkers in MOFs. The steric hindrance of this particular molecule could be exploited to create MOFs with unusual pore structures, topologies, and guest-binding properties.
Liquid Crystals and Polymers: Incorporating this bulky, rigid structure into polymer backbones or as side chains could lead to new liquid crystalline materials or polymers with unique thermal and mechanical properties.
Rational Design of Chemically Novel Probes for Interrogating Biological Pathways
Benzoic acid and its derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including anticancer properties. preprints.orgresearchgate.net The unique structure of this compound makes it an interesting scaffold for developing novel chemical probes.
Key Design Strategies:
Enzyme Inhibitors: The compound's amphipathic nature (having both hydrophobic and hydrophilic parts) could be exploited to design inhibitors that target enzymes with hydrophobic tunnels or pockets, such as the bacterial enzyme LpxC. nih.gov The carboxylic acid can act as a "warhead" to coordinate with metal ions in active sites, while the hydrocarbon tail provides binding affinity. nih.govnih.gov
Multitarget Ligands: Many complex diseases like Alzheimer's may benefit from drugs that hit multiple targets. nih.gov This benzoic acid derivative could serve as a starting point for creating multitarget inhibitors, for example, against both acetylcholinesterase and carbonic anhydrases. nih.gov
Bioactive Conjugates: Attaching this molecule to other bioactive compounds or natural products could create conjugates with enhanced cell permeability, target specificity, or novel mechanisms of action. preprints.org
Exploration of Structure-Reactivity Relationships in Emerging Catalytic Systems
Understanding how the structure of a molecule dictates its reactivity is a central theme in chemistry. nih.gov The distinct steric and electronic properties of this compound make it an ideal candidate for exploring these relationships in catalysis.
Unresolved Questions and Research Directions:
Organocatalysis: Could the carboxylic acid moiety of this molecule act as a general acid or base catalyst in organic reactions? nih.gov Its steric bulk would create a unique chiral pocket if a chiral version were synthesized, potentially enabling new asymmetric transformations.
Ligand Development: Carboxylates can serve as ligands for transition metal catalysts. The steric hindrance from the ortho-tert-amyl group would significantly influence the coordination environment around a metal center, potentially leading to catalysts with novel selectivity in processes like CO2 reduction or C-H functionalization. nih.gov
Surface Modification: When adsorbed onto a catalyst surface, how does the orientation of this compound, dictated by its bulky group, influence the catalytic activity of the surface? This could be particularly relevant in electrocatalysis, where organic modifiers are used to tune the selectivity of reactions. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methylbutan-2-yl)benzoic acid, and how can purification challenges be addressed?
- Methodology : The compound is synthesized via palladium-catalyzed hydrogenation of intermediates, such as benzoate esters, followed by column chromatography using gradients of PE/CH₂Cl₂/CH₃COOH (16:4:1 v/v) and CH₂Cl₂/CH₃OH (50:1 v/v) for purification. Yield optimization (e.g., 93% in one protocol) requires strict control of reaction time (19 h) and catalyst loading (Pd/C) .
- Key Data : Molecular formula C₁₉H₂₀O₂ (calculated from related derivatives in ), with typical yields >90% under optimized conditions.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For example, IR can validate carboxylic acid functionality (~1700 cm⁻¹), while ¹H NMR should show distinct peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What solvents and conditions are recommended for recrystallization to enhance crystalline purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
